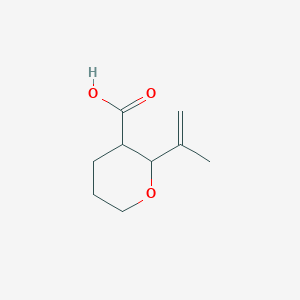

2-(Prop-1-en-2-yl)oxane-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-prop-1-en-2-yloxane-3-carboxylic acid |

InChI |

InChI=1S/C9H14O3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h7-8H,1,3-5H2,2H3,(H,10,11) |

InChI Key |

ZXTVZAVFOBOTOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1C(CCCO1)C(=O)O |

Origin of Product |

United States |

Stereochemical Control in the Synthesis of 2 Prop 1 En 2 Yl Oxane 3 Carboxylic Acid

Enantioselective and Diastereoselective Synthetic Strategies

The establishment of the desired stereochemistry at the C2 and C3 positions of the oxane ring, as well as the control of the relative orientation of the prop-1-en-2-yl and carboxylic acid groups, can be achieved through a variety of synthetic approaches. These strategies often rely on the use of chiral auxiliaries, asymmetric catalysis, and the inherent stereochemical biases of certain reaction pathways.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. In the context of 2-(prop-1-en-2-yl)oxane-3-carboxylic acid synthesis, a chiral auxiliary could be attached to a precursor molecule to influence the formation of the oxane ring or the introduction of substituents. For instance, an acyclic precursor bearing a chiral auxiliary could undergo a stereoselective cyclization reaction to form the desired substituted oxane.

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired chiral product. For the synthesis of the target molecule, an asymmetric intramolecular hetero-Diels-Alder reaction could be a plausible approach, where a chiral Lewis acid catalyst is used to control the facial selectivity of the cyclization.

The following table summarizes representative examples of chiral auxiliaries and catalysts that have been successfully employed in the synthesis of substituted cyclic ethers, which could be adapted for the synthesis of this compound.

| Strategy | Reagent/Catalyst Example | Key Transformation | Expected Outcome for Target Molecule |

| Chiral Auxiliary | Evans' oxazolidinone | Aldol addition | Diastereoselective formation of a C-C bond in a precursor |

| (R)- or (S)-alpha-methylbenzylamine | Imine formation/alkylation | Enantioselective introduction of a substituent on a precursor | |

| Asymmetric Catalysis | BINOL-derived phosphoric acids | Intramolecular cyclization | Enantioselective formation of the oxane ring |

| Salen-metal complexes | Epoxidation/ring-opening | Enantioselective synthesis of a diol precursor for cyclization | |

| Chiral Lewis acids (e.g., derived from Ti or Al) | Hetero-Diels-Alder | Enantioselective and diastereoselective formation of the oxane ring |

Once the cyclic ether core is established, subsequent functional group transformations must be conducted in a manner that preserves or further refines the desired stereochemistry. For instance, the reduction of a ketone or the hydrogenation of a double bond on a pre-existing oxane ring must be performed with high diastereoselectivity. The inherent conformational preferences of the oxane ring, often a chair-like conformation, can play a significant role in directing the approach of reagents.

For example, the reduction of a ketone at the C3 position of an oxane precursor would likely proceed via axial attack of a hydride reagent to yield the equatorial alcohol, due to steric hindrance from the axial hydrogens. Similarly, the introduction of the prop-1-en-2-yl group at the C2 position could be controlled by the existing stereocenter at C3, with the incoming group preferentially adding to the less hindered face of the molecule.

The table below illustrates how different reagents can influence the diastereoselectivity of a key functional group transformation on a model substituted oxane system.

| Precursor Functional Group | Reagent | Transformation | Major Diastereomer | Rationale |

| C3-Ketone | Sodium borohydride | Reduction | Equatorial alcohol | Axial attack of the hydride is sterically favored. |

| C3-Ketone | L-Selectride® | Reduction | Axial alcohol | Bulky hydride reagent attacks from the less hindered equatorial face. |

| C2-Exocyclic methylene | m-CPBA | Epoxidation | syn-Epoxide | Directed by a neighboring hydroxyl group. |

| C2-Exocyclic methylene | H₂, Pd/C | Hydrogenation | Equatorial methyl | Adsorption onto the catalyst surface occurs from the less hindered face. |

Role of Ireland-Claisen Rearrangement in Stereoselective Construction of Ether Linkages

The Ireland-Claisen rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. wikipedia.orglibretexts.org This reaction is particularly valuable in stereoselective synthesis because the geometry of the intermediate silyl ketene acetal can be controlled, which in turn dictates the stereochemistry of the newly formed carbon-carbon bond. wikipedia.org For the synthesis of this compound, a variation of this rearrangement could be envisioned to construct the C2-C3 bond with the desired relative stereochemistry.

The reaction proceeds through a highly ordered, chair-like transition state, and the stereochemical outcome is predictable based on the Woodward-Hoffmann rules. wikipedia.org By carefully selecting the base and solvent system, one can favor the formation of either the (E)- or (Z)-enolate, which then rearranges to the syn- or anti-diastereomer, respectively. libretexts.org This level of control is instrumental in setting the stereocenters at C2 and C3 of the target molecule.

Influence of Substrate Pre-organization on Stereochemical Outcomes

The pre-organization of a substrate refers to the conformational and electronic properties of the molecule prior to a chemical reaction. These inherent features can have a profound impact on the stereochemical course of a reaction. In the synthesis of substituted oxanes like this compound, factors such as the anomeric effect, 1,3-diaxial interactions, and the presence of chelating groups can all be exploited to achieve high levels of stereocontrol.

For instance, a substituent at the anomeric C2 position of the oxane ring may preferentially occupy an axial position due to the anomeric effect. This conformational preference can then be used to direct the approach of a reagent to the opposite face of the ring. Similarly, the presence of a hydroxyl group on the oxane ring can act as a directing group, coordinating to a metal-based reagent and delivering it to a specific face of the molecule.

The strategic placement of functional groups that can pre-organize the substrate into a rigid conformation is a key strategy for achieving high stereoselectivity. This approach minimizes the number of competing reaction pathways and leads to the formation of a single, desired stereoisomer.

Reaction Mechanisms and Reactivity Profiles of 2 Prop 1 En 2 Yl Oxane 3 Carboxylic Acid

Carboxylic Acid Reactivity within the Oxane Framework

The reactivity of the carboxylic acid group in 2-(prop-1-en-2-yl)oxane-3-carboxylic acid is governed by the electrophilic nature of the carbonyl carbon and the acidic nature of the hydroxyl proton. The oxane ring, being a saturated heterocycle, primarily exerts steric and electronic effects on the reactivity of the attached carboxyl group.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. masterorganicchemistry.comkhanacademy.org This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile. The general mechanism proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. youtube.comyoutube.com

Fischer esterification is the acid-catalyzed conversion of a carboxylic acid and an alcohol to an ester. byjus.com For this compound, this reaction would involve heating it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves several equilibrium steps: libretexts.orglibretexts.org

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. libretexts.orglibretexts.org

Because the reaction is reversible, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comathabascau.ca

Table 1: Key Steps in Fischer Esterification

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |

| 2 | Nucleophilic attack by the alcohol on the protonated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer to create a good leaving group (H₂O). |

| 5 | Elimination of water and reformation of the carbonyl double bond. |

| 6 | Deprotonation to yield the ester and regenerate the catalyst. |

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. luxembourg-bio.comnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

The general mechanism using a carbodiimide (B86325) like DCC is as follows:

Activation of Carboxylic Acid: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com

Nucleophilic Attack by Amine: The amine then attacks the carbonyl carbon of this activated intermediate.

Product Formation: The tetrahedral intermediate collapses to form the amide and a urea (B33335) byproduct (dicyclohexylurea, DCU), which is typically insoluble and can be removed by filtration. luxembourg-bio.com To improve yields and reduce side reactions like epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used. luxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent | Full Name | Byproduct |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Tetramethylurea |

| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO₂ |

Acid chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in organic synthesis. They are typically prepared by treating a carboxylic acid with a chlorinating agent. wikipedia.org The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk

The reaction of a carboxylic acid with thionyl chloride proceeds via a mechanism where the hydroxyl group is converted into a better leaving group: libretexts.org

Nucleophilic Attack: The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.

Intermediate Formation: A chlorosulfite intermediate is formed.

Nucleophilic Acyl Substitution: A chloride ion, generated in the reaction, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to expel the leaving group and form the acid chloride. libretexts.org

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acid chloride. chemguide.co.uk Other reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used. chemguide.co.ukgoogle.com

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation can occur under specific conditions, often requiring high temperatures or the presence of a catalyst. organic-chemistry.org The stability of the resulting carbanion intermediate is a key factor. For a compound like this compound, the reaction would involve the cleavage of the C-C bond between the oxane ring and the carboxyl group. This process is not typically spontaneous and would likely require harsh reaction conditions. researchgate.net In some cases, such as with β-keto acids or certain heterocyclic carboxylic acids, decarboxylation occurs more readily upon heating. nih.govresearchgate.net

The carbonyl carbon of a carboxylic acid is inherently electrophilic. Its reactivity can be significantly enhanced through electrophilic activation. As seen in Fischer esterification, protonation of the carbonyl oxygen by a strong acid makes the carbonyl carbon much more susceptible to attack by weak nucleophiles. libretexts.org This principle is fundamental to many acid-catalyzed reactions of carboxylic acids. Another strategy for activation involves converting the carboxylic acid into a more reactive derivative, such as a mixed anhydride (B1165640) or an active ester, which increases the electrophilicity of the acyl carbon and facilitates subsequent nucleophilic attack. wikipedia.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Sulfuric acid |

| Tosic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Thionyl chloride |

| Phosphorus trichloride |

| Phosphorus pentachloride |

| Sulfur dioxide |

Nucleophilic Acyl Substitution Mechanisms

Reactivity of the Prop-1-en-2-yl Alkene Moiety

The exocyclic double bond of the isopropenyl group is a site of high electron density, making it susceptible to attack by electrophiles and radicals. Its reactivity is characteristic of a disubstituted alkene.

Electrophilic addition to the isopropenyl group is expected to proceed via the formation of a carbocation intermediate. The reaction's regioselectivity is governed by Markovnikov's rule, which predicts that the electrophile (typically a proton) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. byjus.comchemguide.co.uk

The mechanism involves the attack of the alkene's π-electrons on an electrophile (E⁺), forming a carbocation on the more substituted carbon. libretexts.org This tertiary carbocation is stabilized by hyperconjugation and inductive effects from the adjacent methyl group and the oxane ring. The subsequent attack by a nucleophile (Nu⁻) on this carbocation yields the final product. byjus.comlibretexts.org

Mechanism of Electrophilic Addition:

The π-bond of the alkene attacks the electrophile (e.g., H⁺ from HBr).

A bond forms between the terminal CH₂ carbon and the electrophile, creating a stable tertiary carbocation on the internal carbon. chemguide.co.uk

The nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product. libretexts.org

This regioselectivity ensures the formation of the more substituted product. libretexts.org

Table 1: Predicted Products of Electrophilic Addition to the Isopropenyl Moiety This table illustrates the expected outcomes for electrophilic addition reactions based on established chemical principles for analogous alkenes.

| Reaction | Reagent(s) | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| Hydrohalogenation | HBr | 2-(2-Bromopropan-2-yl)oxane-3-carboxylic acid | Markovnikov |

| Hydration | H₂O, H₂SO₄ (cat.) | 2-(2-Hydroxypropan-2-yl)oxane-3-carboxylic acid | Markovnikov |

The isopropenyl group can also participate in radical chain reactions. libretexts.org Unlike electrophilic additions, radical additions of reagents like hydrogen bromide in the presence of peroxides (ROOR) proceed via an anti-Markovnikov mechanism. youtube.com

The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals. youtube.com These radicals abstract a hydrogen atom from HBr to generate a bromine radical (Br•). The bromine radical then adds to the less substituted carbon of the alkene double bond, forming a more stable tertiary carbon radical intermediate. This radical subsequently abstracts a hydrogen atom from another HBr molecule to yield the final product and propagate the chain. libretexts.org

Mechanism of Radical Addition (Anti-Markovnikov):

Initiation: Peroxide decomposes upon heating to form alkoxy radicals, which generate bromine radicals from HBr.

Propagation Step 1: The bromine radical adds to the terminal CH₂ of the double bond, forming a stable tertiary radical on the internal carbon.

Propagation Step 2: The tertiary radical abstracts a hydrogen atom from HBr, yielding the anti-Markovnikov product and regenerating a bromine radical.

Table 2: Comparison of Electrophilic vs. Radical Addition of HBr This table outlines the distinct regiochemical outcomes for the addition of HBr to the isopropenyl group under different reaction conditions.

| Condition | Initiator | Intermediate | Regiochemistry | Product Name |

|---|---|---|---|---|

| No Peroxides | H⁺ (Electrophile) | Tertiary Carbocation | Markovnikov | 2-(2-Bromopropan-2-yl)oxane-3-carboxylic acid |

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. wikipedia.org The isopropenyl group, as an alkene, can act as a dienophile (a libretexts.org component) in [4+2] cycloadditions like the Diels-Alder reaction. libretexts.orglibretexts.org However, simple alkenes are generally poor dienophiles unless activated by electron-withdrawing groups. libretexts.org The reactivity of the isopropenyl group in this compound in such reactions would likely be low and require forcing conditions (high temperature or pressure).

The isopropenyl group could also potentially undergo [2+2] cycloadditions, often promoted photochemically, to form four-membered rings. libretexts.org Furthermore, it could participate in [3+2] dipolar cycloadditions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. uchicago.edu

Oxane Ring Stability and Potential for Ring-Opening/Rearrangement Reactions

The oxane (tetrahydropyran) ring is a saturated six-membered heterocycle. wikipedia.org Like cyclohexane, it is generally stable due to minimal angle strain, adopting a low-energy chair conformation. wikipedia.org The tetrahydropyran (B127337) ring itself is relatively inert to many reagents, which is why it is often used as a solvent for radical reactions and as a protecting group (THP ether) for alcohols in organic synthesis. organic-chemistry.orgresearchgate.net

However, the presence of the ether linkage means the ring is susceptible to cleavage under strongly acidic conditions. Protonation of the ring oxygen by a strong acid (e.g., HBr, HI, or Lewis acids) can activate the C-O bonds towards nucleophilic attack, leading to ring-opening. researchgate.net The presence of substituents at the C2 and C3 positions can influence the regioselectivity of this cleavage. Attack at the C2 position would be sterically hindered but could be electronically influenced by the adjacent carboxylic acid group.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-(2-Bromopropan-2-yl)oxane-3-carboxylic acid |

| 2-(2-Hydroxypropan-2-yl)oxane-3-carboxylic acid |

| 2-(1,2-Dibromopropan-2-yl)oxane-3-carboxylic acid |

| 2-(1-Bromo-2-methyl-ethyl)oxane-3-carboxylic acid |

| Hydrogen bromide |

| Sulfuric acid |

| Bromine |

| Carbon tetrachloride |

| Azides |

Computational Chemistry and Theoretical Investigations of 2 Prop 1 En 2 Yl Oxane 3 Carboxylic Acid

Quantum Mechanical Studies on Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies can predict the most stable three-dimensional arrangement of atoms and describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. orientjchem.org A primary application of DFT is geometry optimization, which computationally determines the lowest-energy arrangement of atoms, corresponding to the most stable molecular structure. This process involves selecting a functional, such as B3LYP, and a basis set, like 6–311G(d,p), to approximate the solutions to the Schrödinger equation. nih.gov

The optimization yields critical data, including bond lengths, bond angles, and dihedral angles. For 2-(prop-1-en-2-yl)oxane-3-carboxylic acid, this would reveal the precise conformation of the oxane ring, the orientation of the carboxylic acid group, and the spatial arrangement of the prop-1-en-2-yl substituent. These structural parameters are essential for understanding the molecule's physical properties and steric interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O (carbonyl) | 1.21 Å | |

| C-O (hydroxyl) | 1.35 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| C-O (oxane ring) | 1.43 Å | |

| C=C (propenyl) | 1.34 Å | |

| Bond Angles | ||

| O=C-O (carboxyl) | 124.5° | |

| C-O-H (hydroxyl) | 107.0° | |

| C-O-C (oxane ring) | 111.5° | |

| Dihedral Angle | C(ring)-C(carboxyl)-C=O | 15.0° |

Note: This data is illustrative and represents typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO's energy relates to its ability to accept electrons (its electron affinity). researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. nih.gov A large Egap signifies a stable, less reactive molecule, whereas a small Egap suggests the molecule is more reactive and easily polarizable. researchgate.netnih.gov DFT calculations can accurately predict these orbital energies and provide visualizations of their spatial distribution, highlighting which parts of the molecule are most likely to participate in electron transfer.

Table 2: Hypothetical Calculated Molecular Orbital Energies and Reactivity Descriptors

| Property | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.98 |

| HOMO-LUMO Energy Gap | ΔE | 4.47 |

| Ionization Potential | I | 6.45 |

| Electron Affinity | A | 1.98 |

| Chemical Hardness | η | 2.24 |

| Electronegativity | χ | 4.22 |

Note: This data is illustrative, based on typical values for organic molecules. nih.gov

Understanding the distribution of electric charge within a molecule is key to predicting its intermolecular interactions and reactive sites. Methods like Natural Population Analysis (NPA) are used to calculate Natural Atomic Charges (NAC), which assign a partial charge to each atom. orientjchem.org This analysis can identify electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. For this compound, one would expect the oxygen atoms of the carboxyl and oxane groups to carry significant negative charges, while the carbonyl carbon and the acidic hydrogen would be positively charged. nih.govresearchgate.net

The Electron Localization Function (ELF) provides a visual method for mapping electron pair localization in a molecule. jussieu.frjussieu.fr ELF analysis reveals the regions corresponding to covalent bonds, lone pairs, and atomic cores. researchgate.net An ELF plot would clearly show areas of high electron density for the C=C double bond, the C=O and C-O bonds, and the lone pairs on the oxygen atoms, offering a clear picture of the molecule's chemical bonding. jussieu.frresearchgate.net

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. It allows for the mapping of reaction pathways and the calculation of energy barriers, providing insights into reaction feasibility and rates.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. youtube.com Computational methods can locate the precise geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (energy barrier). youtube.com This barrier determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. khanacademy.org For reactions involving this compound, such as esterification or ring-opening, identifying the transition states would be crucial for understanding the reaction kinetics.

Chemical reactions are governed by both thermodynamics and kinetics. khanacademy.org

Thermodynamics relates to the relative energies of the reactants and products. A reaction is thermodynamically favorable if the products are more stable (lower in energy) than the reactants. youtube.comkhanacademy.org

Kinetics relates to the rate at which the reaction occurs, which is determined by the activation energy. youtube.comkhanacademy.org A reaction is kinetically favorable if its activation energy is low, allowing it to proceed quickly. youtube.com

These two aspects are not always correlated; a thermodynamically favorable reaction can be kinetically unfavorable (i.e., very slow) if it has a high activation energy. youtube.com Computational studies on oxane derivatives, for example in the context of ring-opening polymerizations, can elucidate these factors. acs.org By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile would predict whether a potential reaction of this compound is likely to occur (thermodynamically favored) and how fast it will proceed (kinetically favored).

No Publicly Available Research Found for "this compound"

A comprehensive search for scientific literature and data regarding the chemical compound "this compound" has yielded no specific research findings. Consequently, it is not possible to generate an article based on computational chemistry and theoretical investigations for this particular molecule.

Extensive searches for this compound in chemical databases and scientific literature repositories did not uncover any published studies. This indicates a lack of available information on its synthesis, properties, or any computational and theoretical analyses.

The user's request for an article structured around specific computational chemistry topics, including in silico approaches for synthetic design, prediction of reaction outcomes, and virtual screening for catalysts, presupposes the existence of such research. Without any foundational data or prior investigations into "this compound," any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

General principles of computational chemistry, such as those for predicting reaction outcomes using machine learning or for the virtual screening of catalysts for other carboxylic acids, exist in the scientific literature. However, applying these general methodologies to a molecule for which no specific experimental or theoretical data is available would constitute original research, which is beyond the scope of this service.

Therefore, until research on "this compound" is conducted and published, a scientifically accurate and detailed article on its computational and theoretical aspects cannot be produced.

Advanced Spectroscopic Characterization Methodologies for 2 Prop 1 En 2 Yl Oxane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of an organic molecule like 2-(Prop-1-en-2-yl)oxane-3-carboxylic acid. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments would be required to unambiguously assign all atoms and determine the compound's stereochemistry.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum would provide information on the number of distinct proton environments and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure, which includes a tetrahydropyran (B127337) (oxane) ring, an isopropenyl group, and a carboxylic acid, the expected chemical shifts can be predicted.

Expected ¹H NMR Chemical Shifts: The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range. libretexts.org The vinyl protons of the isopropenyl group would likely resonate between 4.5 and 5.5 ppm. Protons on the tetrahydropyran ring, particularly those adjacent to the oxygen atom or the electronegative substituents, would appear in the 2.0-4.5 ppm region. The methyl protons of the isopropenyl group would be found further upfield, likely between 1.5 and 2.0 ppm.

Expected ¹³C NMR Chemical Shifts: The carbonyl carbon of the carboxylic acid would have the largest chemical shift, typically between 170-185 ppm. libretexts.org The sp²-hybridized carbons of the isopropenyl group would be expected in the 115-140 ppm range. libretexts.org Carbons of the tetrahydropyran ring attached to the oxygen atom would resonate around 60-80 ppm, while the other ring carbons would appear at higher field (20-50 ppm). The methyl carbon of the isopropenyl group would be the most shielded, appearing around 20-30 ppm. libretexts.org

Table 6.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift ranges for the functional groups present.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 185 |

| Isopropenyl C=CH₂ | 4.5 - 5.5 (s) | 115 - 140 |

| Isopropenyl C=C(CH₃)₂ | - | 130 - 150 |

| Isopropenyl -CH₃ | 1.5 - 2.0 (s) | 20 - 30 |

| Oxane Ring (C-H adjacent to O) | 3.5 - 4.5 | 60 - 80 |

| Oxane Ring (C-H adjacent to substituents) | 2.5 - 4.0 | 40 - 60 |

| Oxane Ring (-CH₂-) | 1.5 - 2.5 | 20 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To confirm the predicted assignments and establish the molecule's precise structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. It would be crucial for tracing the connectivity of protons on the tetrahydropyran ring and confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This would be vital for establishing the connectivity between the isopropenyl group and the oxane ring, and between the carboxylic acid group and the ring. For instance, a correlation between the protons on the oxane ring and the quaternary carbon of the isopropenyl group would confirm their attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This technique is indispensable for determining the relative stereochemistry of the substituents on the tetrahydropyran ring. Correlations between specific protons on the isopropenyl group and protons on the oxane ring would indicate their spatial proximity and help define the molecule's preferred conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Key Functional Groups and Bond Vibrations

The IR spectrum would be dominated by characteristic absorptions from the carboxylic acid and the alkene. libretexts.org A very broad and strong absorption from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. openstax.org The C=O stretch of the carboxylic acid would appear as a strong, sharp band between 1710 and 1760 cm⁻¹. openstax.org The presence of the alkene would be confirmed by a C=C stretching vibration around 1640-1680 cm⁻¹ and =C-H stretching peaks just above 3000 cm⁻¹. docbrown.info The C-O stretching vibrations of the ether in the oxane ring and the carboxylic acid would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com

Raman spectroscopy would complement the IR data. While the O-H stretch is typically weak in Raman, the C=C double bond of the isopropenyl group would show a strong and characteristic band, making it easily identifiable. The C=O stretch would also be visible.

Table 6.2.1: Predicted Key Vibrational Frequencies This table is predictive and based on typical group frequencies.

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (very broad) | Weak |

| Carboxylic Acid (C=O) | Stretch | 1710 - 1760 (strong) | Medium |

| Alkene (=C-H) | Stretch | 3010 - 3100 (medium) | Medium |

| Alkene (C=C) | Stretch | 1640 - 1680 (medium) | Strong |

| Ether (C-O-C) | Stretch | 1050 - 1150 (strong) | Weak |

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide clues about the conformational state of the molecule, such as the chair conformation of the oxane ring and the orientation of its substituents. Comparing the experimental IR and Raman spectra with theoretical spectra calculated using computational methods (like Density Functional Theory) could help in identifying the most stable conformer.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and elemental formula of the compound, and to gain structural information from its fragmentation pattern. Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion could be determined, which would allow for the unambiguous confirmation of the molecular formula (C₉H₁₄O₃).

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. A prominent fragmentation pathway for carboxylic acids is the loss of the -COOH group (a loss of 45 mass units) or the loss of H₂O (18 mass units). libretexts.org The tetrahydropyran ring could undergo cleavage, leading to characteristic fragment ions. For example, cleavage alpha to the ether oxygen is a common pathway for cyclic ethers. The isopropenyl group could also be lost. Analysis of these fragments would help to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique for determining the elemental formula of a compound by measuring its mass with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions. For this compound (molecular formula C₉H₁₄O₃), HRMS provides an experimental mass that can be compared to the theoretical exact mass, confirming the molecular formula with a high degree of confidence.

Typically, electrospray ionization (ESI) is employed, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. Analysis can be conducted in both positive and negative ion modes. In positive ion mode, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ are commonly observed. smolecule.com In negative ion mode, the deprotonated molecule [M-H]⁻ is detected, reflecting the acidic nature of the carboxylic acid group. smolecule.comcam.ac.uk The high resolving power of the mass analyzer allows for mass measurements with errors in the low parts-per-million (ppm) range, providing strong evidence for the assigned elemental composition.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure. A characteristic fragmentation for carboxylic acids under ESI conditions is the loss of a water molecule ([M+H-H₂O]⁺). smolecule.com

Below is a table of expected high-resolution mass data for this compound.

| Ion Species | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 187.1016 |

| [M+Na]⁺ | 209.0835 |

| [M-H]⁻ | 185.0870 |

This interactive table provides the theoretical exact mass-to-charge ratios (m/z) for the primary ions of this compound expected in HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds in a mixture. It is also highly effective for assessing the purity of a substance. For carboxylic acids, which are often polar and non-volatile, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. usherbrooke.canih.gov A common method involves converting the carboxylic acid to a more volatile ester, for example, a methyl or trimethylsilyl (B98337) (TMS) ester. usherbrooke.ca

Once derivatized, the sample is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules, typically using electron ionization (EI), causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, acts as a "molecular fingerprint" that can be compared to spectral libraries for identification. walshmedicalmedia.com

The retention time (the time it takes for a compound to travel through the GC column) is a characteristic property of the compound under a specific set of chromatographic conditions. Purity assessment is achieved by examining the chromatogram for the presence of extraneous peaks. The area of the primary peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

The table below outlines hypothetical GC-MS data for the trimethylsilyl derivative of this compound.

| Parameter | Value/Description |

| Compound Derivative | This compound, TMS Ester |

| Hypothetical Retention Time | 12.5 minutes |

| Key Mass Fragments (m/z) | 243 [M-CH₃]⁺, 185 [M-COOTMS]⁺, 73 [Si(CH₃)₃]⁺ |

This interactive table presents plausible Gas Chromatography-Mass Spectrometry data for the derivatized form of the target compound. The mass fragments are indicative of the molecular structure.

Based on the conducted research, there is a significant lack of specific scientific literature and data available for the chemical compound "this compound." The search results did not yield detailed research findings, synthetic methodologies, or applications directly related to this specific molecule. General information on related structures, such as carboxylic acids and heterocyclic compounds, is available but does not provide the necessary details to construct a scientifically accurate article focused solely on "this compound" as per the requested outline.

Therefore, this article cannot be generated at this time due to the absence of specific information in the provided search results.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Pathways

Currently, established synthetic routes for 2-(Prop-1-en-2-yl)oxane-3-carboxylic acid are not available in the scientific literature. A primary objective for future research will be the development of novel synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. Key areas of exploration would include:

Catalytic Cycloaddition Reactions: Investigating transition-metal or organocatalyzed cycloaddition reactions to construct the oxane ring with high stereocontrol would be a significant advancement.

Renewable Starting Materials: The potential to synthesize this compound from bio-based precursors should be explored to enhance the sustainability of the process.

Flow Chemistry Approaches: Utilizing continuous flow reactors could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

A comparative analysis of potential synthetic strategies is presented in the table below, highlighting the theoretical advantages and challenges.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic Cycloaddition | High stereoselectivity, atom economy. | Catalyst development, substrate scope. |

| Bio-based Feedstocks | Sustainability, reduced environmental impact. | Multi-step conversions, purification. |

| Flow Chemistry | Scalability, safety, process control. | Initial setup cost, reaction optimization. |

Exploration of Unprecedented Reactivity Patterns of the Oxane Ring System

The specific substitution pattern of this compound suggests that its oxane ring may exhibit unique reactivity. Future studies should focus on:

Ring-Opening Reactions: Investigating the stability of the oxane ring under various conditions (acidic, basic, enzymatic) could reveal novel ring-opening pathways, leading to the formation of functionalized acyclic compounds.

Electrophilic Additions: The reactivity of the double bond in the prop-1-en-2-yl group in concert with the adjacent stereocenter and the carboxylic acid function could lead to complex and stereochemically rich products.

Functional Group Interconversions: A systematic study of the transformations of the carboxylic acid group and their influence on the reactivity of the rest of the molecule is essential.

Advancement in Asymmetric Synthesis of Chiral Oxane-Carboxylic Acids

The structure of this compound contains multiple stereocenters, making the development of asymmetric synthetic methods a crucial research direction. This would enable the selective synthesis of specific stereoisomers, which is vital for understanding structure-activity relationships in potential applications. Key research avenues include:

Chiral Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of the key bond-forming reactions.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

The potential for achieving high enantiomeric excess through these methods is a critical factor for future investigations.

| Asymmetric Strategy | Expected Enantioselectivity | Key Considerations |

| Chiral Catalysis | Potentially >99% ee | Catalyst design and cost. |

| Chiral Pool Synthesis | Dependent on precursor purity | Availability of suitable starting materials. |

| Enzymatic Resolution | Can be highly selective | Enzyme stability and substrate specificity. |

Integration of Machine Learning and Artificial Intelligence for Retrosynthetic Planning and Reaction Prediction in Oxane Chemistry

The novelty of this compound makes it an ideal candidate for the application of cutting-edge computational tools. Machine learning (ML) and artificial intelligence (AI) can significantly accelerate the research and development cycle. Specific applications include:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes by analyzing vast datasets of chemical reactions.

Reaction Outcome Prediction: ML models can be trained to predict the products, yields, and optimal reaction conditions for the synthesis and transformation of this and related oxane derivatives.

Property Prediction: Computational models can estimate the physicochemical and potential biological properties of this compound, helping to guide experimental efforts.

The integration of these in silico methods with laboratory experiments will undoubtedly pave the way for a more rapid and resource-efficient exploration of this uncharted area of chemistry.

Q & A

Q. What are the standard synthetic routes for 2-(Prop-1-en-2-yl)oxane-3-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer: Synthesis typically involves cyclization of precursor acids or ketones under acidic conditions. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) catalyzes cyclization of hydroxy acids to form oxane derivatives . Key parameters include:

- Catalyst selection : Lewis acids (e.g., BF₃, Pd/C) enhance reaction efficiency and regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .

- Temperature : Controlled heating (80–120°C) improves reaction kinetics .

Example protocol: React 3-hydroxy-2-(prop-1-en-2-yl)pentanoic acid with BF₃·Et₂O in toluene at 100°C for 6 hours.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer:

- PPE : Use NIOSH-certified N95 respirators, chemical-resistant gloves (nitrile), and safety goggles .

- Engineering controls : Perform reactions in fume hoods with negative pressure to minimize inhalation risks .

- Hygiene practices : Avoid skin contact; wash hands before breaks and decontaminate lab coats daily .

Q. Which analytical techniques are recommended for assessing purity and structural confirmation?

- Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to quantify purity (>98% required for publication) .

- NMR : ¹H/¹³C NMR (in DMSO-d₆) identifies stereochemistry and functional groups (e.g., oxane ring protons at δ 3.5–4.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 197.1) .

Advanced Research Questions

Q. How can stereoselectivity be optimized in the synthesis of this compound?

- Methodological Answer:

- Chiral catalysts : Use (R)-BINAP-Pd complexes to induce enantioselectivity (>90% ee) .

- Solvent effects : Low-polarity solvents (e.g., hexane) favor cis-isomer formation, while DMF promotes trans .

- Temperature modulation : Lower temperatures (0–25°C) reduce racemization risks during cyclization .

Q. How should researchers resolve contradictions in stability data across literature sources?

- Methodological Answer:

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .

- Comparative studies : Cross-reference with structurally analogous compounds (e.g., cyclohexane-carboxylic acids) to infer stability trends .

Q. What strategies are recommended for designing toxicological studies when existing data are limited?

- Methodological Answer:

- In vitro assays : Use MTT assays on HepG2 cells to assess acute cytotoxicity (IC₅₀ values) .

- In silico modeling : Predict ADMET properties using tools like SwissADME or ProtoQSAR .

- In vivo models : Administer graded doses (10–100 mg/kg) to zebrafish embryos to evaluate developmental toxicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported reactivity of the oxane ring under basic conditions?

- Methodological Answer:

- Controlled hydrolysis experiments : React the compound with NaOH (0.1–1.0 M) and monitor ring-opening via ¹H NMR .

- pH-dependent kinetics : Use UV-Vis spectroscopy to track absorbance changes at pH 7–12 .

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies of proposed reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.